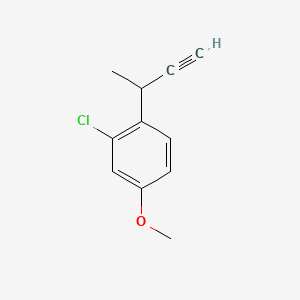

1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene

Description

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

1-but-3-yn-2-yl-2-chloro-4-methoxybenzene |

InChI |

InChI=1S/C11H11ClO/c1-4-8(2)10-6-5-9(13-3)7-11(10)12/h1,5-8H,2-3H3 |

InChI Key |

DDXWPJULBMZOBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C1=C(C=C(C=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzene and but-3-yn-2-yl bromide.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is tetrahydrofuran (THF).

Catalysts: Palladium catalysts, such as palladium(II) acetate, are often employed to facilitate the coupling reaction.

Procedure: The reaction mixture is heated under reflux conditions for several hours, followed by purification using column chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The butynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Reduction Reactions: The triple bond in the butynyl group can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

Major Products: Depending on the reaction conditions and reagents used, the major products can include substituted benzene derivatives, carbonyl compounds, and reduced alkenes or alkanes.

Scientific Research Applications

1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The butynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy and chloro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- The alkyne group in 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene distinguishes it from brominated (e.g., ) or isocyano (e.g., ) analogs, enabling distinct reactivity in alkyne-specific reactions.

- Electron-donating methoxy and withdrawing chloro groups create a polarized aromatic system, influencing regioselectivity in electrophilic substitutions .

Spectroscopic and Physical Properties

Data from related compounds suggest trends:

- 1H NMR : Methoxy groups typically resonate as singlets near δ 3.8 ppm. Alkyne protons in but-3-yn-2-yl derivatives may appear as multiplets near δ 2.2–2.5 ppm (e.g., δ 2.21 ppm in ) .

- Physical Properties: Molecular Weight: Estimated at ~210–220 g/mol (cf. 235.5 g/mol for 2-chloro-4-methoxybenzyl bromide in ). Melting Point: Likely low (oil form) due to alkyne’s nonpolar character, similar to 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-yn-2-yl acetate .

Biological Activity

1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene, also known as a chloro-substituted methoxy compound, has attracted attention for its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a butynyl group, a chloro substituent, and a methoxy group attached to a benzene ring. Its chemical structure can be represented as follows:

The biological activity of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in various conditions.

Antimicrobial Activity

Recent studies indicate that 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene demonstrates significant antimicrobial properties. It has shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 4 to 8 μg/mL, indicating its potential as an antibacterial agent .

Cytotoxicity and Cancer Research

In cancer research, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited selective toxicity towards MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that observed in non-cancerous cells. This selectivity suggests a promising therapeutic window for targeting cancer cells while sparing normal tissues .

Pharmacokinetics

Pharmacokinetic studies in animal models have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Toxicity (mg/kg) | No acute toxicity up to 2000 |

These results indicate favorable pharmacokinetic properties that support further development as a therapeutic agent .

Study on Anticancer Activity

A study conducted on the effects of the compound on MDA-MB-231 cells demonstrated a potent inhibition of cell proliferation with IC50 values ranging from 0.87 to 12.91 μM. The compound was more effective than standard chemotherapeutics like 5-Fluorouracil, highlighting its potential as an alternative treatment for aggressive breast cancers .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of Mycobacterium tuberculosis. It displayed significant activity against both drug-sensitive and resistant strains, with MIC values between 0.5 to 1.0 μg/mL. These findings underscore its potential role in treating tuberculosis infections .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging alkynyl precursors. For example, analogous syntheses employ cesium carboxylates and alkynyl halides under degassed conditions in dichloromethane, with catalysts like 4CzIPN for photoredox activation . Optimization includes:

- Catalyst Loading : 5 mol% catalyst for balance between cost and efficiency.

- Solvent Choice : Use degassed CH₂Cl₂ to prevent side reactions.

- Chromatography : Silica gel column chromatography (pentane:EtOAc) for purification .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., methoxy protons at ~3.8 ppm, alkyne protons as singlets).

- IR : Identify functional groups (e.g., C≡C stretch ~2100 cm⁻¹, C-O-C for methoxy ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond lengths. SHELXL software refines data, addressing thermal motion and disorder .

- Data Table :

| Technique | Target Information | Example Data |

|---|---|---|

| ¹H NMR | Substituent integration | δ 2.1 (s, CH₃), δ 6.8–7.2 (aromatic) |

| X-ray | Unit cell parameters | a = 7.97 Å, β = 95.1° |

Q. What are the key considerations for handling and storing this compound to maintain stability?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent alkyne polymerization.

- Handling : Use gloves and masks to avoid chloro-substituent exposure.

- Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Model electron density (e.g., HOMO/LUMO) to predict alkyne reactivity in click chemistry. PubChem’s computed InChI and SMILES data provide baseline parameters .

- MD Simulations : Assess thermal stability by simulating decomposition pathways at elevated temperatures.

Q. How should researchers resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN command to detect pseudo-symmetry .

- Restraints : Apply distance/angle restraints for disordered moieties (e.g., but-3-yn-2-yl group).

- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADP consistency .

Q. How do the chloro and methoxy substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Directing Effects : Methoxy (para-directing) and chloro (ortho/para-directing) compete, requiring controlled electrophilic substitution (e.g., nitration at low temperatures).

- Hammett Analysis : σₚ values (Cl: +0.23, OMe: –0.27) predict electron-withdrawing/donating effects on reaction rates .

Q. What catalytic systems are optimal for alkyne functionalization in this compound?

- Methodological Answer :

- Pd/Cu Systems : Enable Sonogashira coupling for aryl-alkyne bonds.

- Ligand Choice : Bulky ligands (e.g., PPh₃) suppress side reactions.

- Solvent Optimization : Use DMF for polar intermediates or toluene for steric hindrance .

Q. How can researchers identify and separate common by-products formed during synthesis?

- Methodological Answer :

- HPLC-MS : Detect halogenated by-products (e.g., di-chloro adducts).

- TLC Monitoring : Use hexane:EtOAc (4:1) to track reaction progress.

- Recrystallization : Ethanol/water mixtures purify the product while leaving impurities in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.